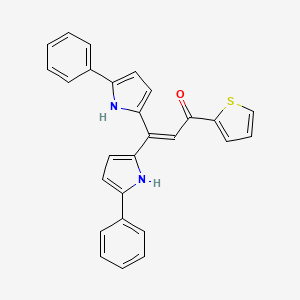
4,4',4''-(2-Phenylethene-1,1,2-triyl)tribenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is a complex organic compound with the molecular formula C29H20O6 and a molecular weight of 464.47 g/mol . This compound is characterized by its three benzoic acid groups attached to a central phenylethene core, making it a tricarboxylic acid derivative. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid typically involves the reaction of 2-phenylethene with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(1-Phenylethene-1,2,2-triyl)tribenzoic acid: Similar structure but different substitution pattern.
4,4’,4’'-(1-Phenylethene-1,1,2-triyl)tribenzoic acid: Similar structure with slight variations in the position of substituents.
Uniqueness
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the phenylethene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C29H20O6 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
4-[2,2-bis(4-carboxyphenyl)-1-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C29H20O6/c30-27(31)22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(15-9-20)28(32)33)21-10-16-24(17-11-21)29(34)35/h1-17H,(H,30,31)(H,32,33)(H,34,35) |
Clé InChI |
OCKPICURQGGBQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)

methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)



![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)


![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)

